3-(4-nitro-1H-imidazol-1-yl)cyclobutanol
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Overview
Description
3-(4-nitro-1H-imidazol-1-yl)cyclobutanol is a versatile chemical compound with a unique structure that includes a cyclobutanol ring and a nitroimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The introduction of the nitro group can be achieved through nitration reactions using reagents such as nitric acid or nitrogen dioxide. The cyclobutanol ring can be formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of 3-(4-nitro-1H-imidazol-1-yl)cyclobutanol may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-nitro-1H-imidazol-1-yl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Nitric acid or nitrogen dioxide for nitration.
Substitution: Electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, oxides, and various substituted imidazole compounds.
Scientific Research Applications
3-(4-nitro-1H-imidazol-1-yl)cyclobutanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-nitro-1H-imidazol-1-yl)cyclobutanol involves its interaction with specific molecular targets and pathways. The nitroimidazole moiety is known to undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .
Comparison with Similar Compounds
3-(4-nitro-1H-imidazol-1-yl)cyclobutanol can be compared with other nitroimidazole derivatives such as metronidazole and tinidazole. While these compounds share the nitroimidazole core, this compound is unique due to the presence of the cyclobutanol ring, which may confer distinct chemical and biological properties. Similar compounds include:
- Metronidazole
- Tinidazole
- Ornidazole
These compounds are known for their antimicrobial properties, but the unique structure of this compound may offer additional or enhanced activities in various applications.
Properties
IUPAC Name |
3-(4-nitroimidazol-1-yl)cyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c11-6-1-5(2-6)9-3-7(8-4-9)10(12)13/h3-6,11H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWKOPMBUZHCDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N2C=C(N=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621711, DTXSID901235055 |
Source
|
Record name | 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanol, 3-(4-nitro-1H-imidazol-1-yl)-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901235055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
716316-17-5, 1364663-41-1 |
Source
|
Record name | 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanol, 3-(4-nitro-1H-imidazol-1-yl)-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901235055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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